![molecular formula C27H26O10 B1201312 (2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde CAS No. 76573-20-1](/img/structure/B1201312.png)
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde is a derivative of daunomycinone, which is an anthracycline antibiotic. This compound is known for its potent antitumor properties and is used in the treatment of various cancers. The structure of this compound includes a pentafuranosyl sugar moiety attached to the daunomycinone aglycone, which enhances its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde involves multiple steps, starting from daunomycinone. The key steps include the protection of hydroxyl groups, glycosylation with the appropriate sugar moiety, and subsequent deprotection. The reaction conditions typically involve the use of protecting groups such as silyl ethers and acetals, and the glycosylation step is often carried out using Lewis acids like boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of daunomycinone with modified sugar moieties and altered oxidation states, which can have different biological activities.
Aplicaciones Científicas De Investigación
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: The compound is used to study the mechanisms of action of anthracycline antibiotics and their interactions with DNA.
Medicine: It is investigated for its potential use in cancer therapy, particularly in targeting specific types of tumors.
Industry: The compound is used in the development of new antitumor drugs and in the study of drug delivery systems.
Mecanismo De Acción
The mechanism of action of (2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde involves intercalation into DNA, which disrupts the replication and transcription processes. The compound also generates free radicals that cause damage to cellular components, leading to apoptosis. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
Daunomycinone: The parent compound with similar antitumor properties.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different sugar moiety.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetics and reduced cardiotoxicity.
Uniqueness
(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde is unique due to its specific sugar moiety, which enhances its biological activity and specificity towards certain cancer cells. This modification also affects its pharmacokinetics and reduces some of the side effects associated with other anthracyclines.
Propiedades
Número CAS |
76573-20-1 |
|---|---|
Fórmula molecular |
C27H26O10 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
(2S,3S,5S)-5-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C27H26O10/c1-11-13(10-28)7-18(36-11)37-17-9-27(34,12(2)29)8-15-20(17)26(33)22-21(24(15)31)23(30)14-5-4-6-16(35-3)19(14)25(22)32/h4-6,10-11,13,17-18,31,33-34H,7-9H2,1-3H3/t11-,13+,17-,18-,27-/m0/s1 |
Clave InChI |
UPUXNGKLWJHPLA-KKHVFSQQSA-N |
SMILES |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C=O |
SMILES isomérico |
C[C@H]1[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C=O |
SMILES canónico |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C=O |
Sinónimos |
7(O)-(2,3,5-trideoxy-3-C-formylpentafuranosyl)daunomycinone 7-O-(2,3,5-trideoxy-3-formyl-alpha-L-threo-pentafuranosyl)daunomycinone 7-TFPD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


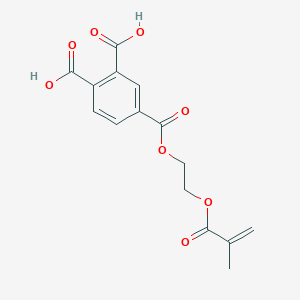
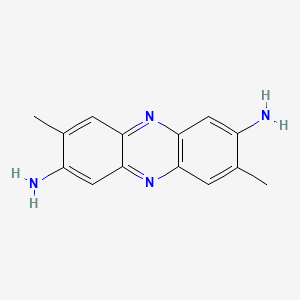
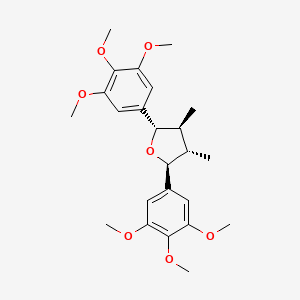
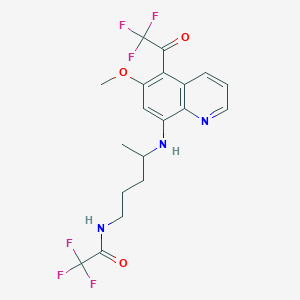
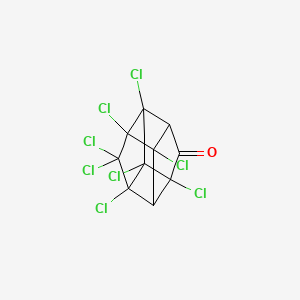

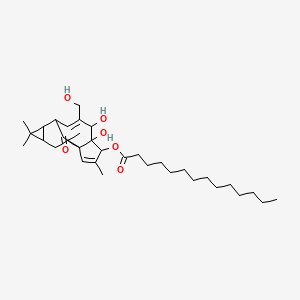
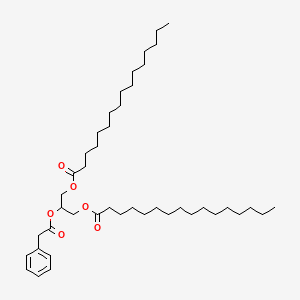
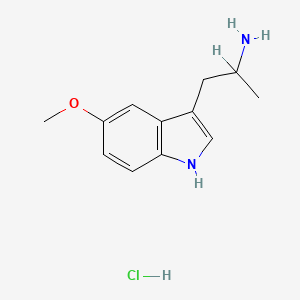
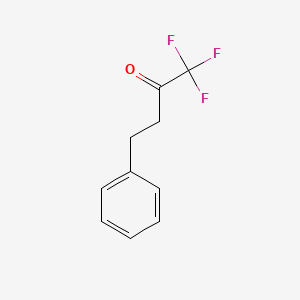

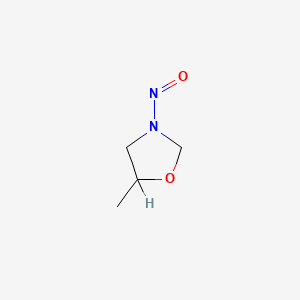
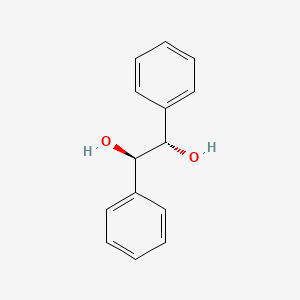
![N-(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1201252.png)
